Product packaging for 2-Bromoheptafluoropropane(Cat. No.:CAS No. 422-77-5)

2-Bromoheptafluoropropane

Cat. No.: B1586825
CAS No.: 422-77-5
M. Wt: 248.92 g/mol
InChI Key: SULCAUVYSILBCB-UHFFFAOYSA-N
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Description

Significance as a Fluorine-Containing Organic Intermediate in Contemporary Research

2-Bromoheptafluoropropane serves as a crucial precursor in the synthesis of various fluorinated compounds. ontosight.ai Its reactivity, conferred by the bromine atom, allows for its use in a range of chemical reactions, including the synthesis of perfluoroalkylated aromatic compounds. ontosight.aigoogle.com These resulting compounds are instrumental in the development of new pesticides, pharmaceuticals, and advanced materials. google.comgoogle.com

One of the most prominent applications of this compound is as a key intermediate in the production of the meta-diamide insecticide, Broflanilide. chemicalbook.comagropages.com Broflanilide has demonstrated high efficacy against a variety of common crop pests. chemicalbook.comagropages.com The synthesis of other active ingredients, such as Flubendiamide (B33115) and Cyproflanilide, also utilizes this important intermediate. agropages.com

Evolution of Research on Halogenated Propane (B168953) Derivatives

The study of halogenated hydrocarbons dates back to the 19th century, with significant industrial applications emerging in the early 20th century. The development of chlorofluorocarbons (CFCs) in the 1930s for refrigeration marked a revolutionary step in this field. nih.gov Over the decades, research has systematically explored the impact of varying halogen atoms and their positions on the physical and chemical properties of propane derivatives.

Initially, the focus was on achieving desirable properties like non-flammability and specific boiling points for use as refrigerants and solvents. nih.goviloencyclopaedia.org However, growing environmental concerns led to a shift in research towards developing alternatives with lower ozone depletion potential. guidechem.com This spurred further investigation into a wide range of halogenated compounds, including derivatives of propane, to meet industrial needs while addressing environmental impact. nih.gov The research into compounds like this compound reflects this evolution, driven by the need for specialized intermediates in various high-value applications beyond refrigeration. google.comagropages.com

Interdisciplinary Research Landscape and Strategic Objectives for this compound Studies

The study and application of this compound extend across multiple scientific disciplines. In medicinal chemistry, fluorinated compounds are of interest for their potential in developing therapeutic agents and imaging probes. ontosight.ai Research has explored the effects of halogenated compounds on biological systems, such as their interaction with GABA-A receptors, which is relevant to the study of anesthesia. nih.gov

In materials science, the incorporation of fluorinated moieties can impart unique properties such as thermal stability and altered surface characteristics. google.com The synthesis of perfluoroalkylated aromatic substances from this compound opens avenues for creating novel polymers, surfactants, and release agents. google.comgoogle.com

The strategic objectives for the continued study of this compound are multifaceted. A primary goal is the optimization of its synthesis processes to improve efficiency and yield, as demonstrated by research into novel preparation methods. google.comgoogle.com Another key objective is the exploration of its utility in synthesizing new, high-performance materials and agrochemicals. agropages.comprof-research.com This includes the development of more effective and environmentally benign pesticides. Furthermore, ongoing research aims to expand its applications in the pharmaceutical sector. ontosight.aigoogle.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃BrF₇ manusaktteva.com
Molecular Weight 248.92 g/mol manusaktteva.com
Appearance Colorless liquid guidechem.com
Boiling Point 18.4 °C at 760 mmHg chemicalbook.com
Density 1.921 g/cm³ chemicalbook.com
Vapor Pressure 960.8±0.0 mmHg at 25°C chemsrc.com
Solubility Almost insoluble in water, soluble in organic solvents guidechem.comchembk.com
CAS Number 422-77-5 chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3BrF7 B1586825 2-Bromoheptafluoropropane CAS No. 422-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,1,1,2,3,3,3-heptafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF7/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULCAUVYSILBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371289
Record name 2-Bromoheptafluoropropane
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Molecular Weight

248.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-77-5
Record name 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoheptafluoropropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane, 2-bromo-1,1,1,2,3,3,3-heptafluoro
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Synthetic Methodologies and Process Engineering for 2 Bromoheptafluoropropane Production

Established Synthetic Routes and Mechanistic Investigations

The industrial production of 2-bromoheptafluoropropane, a significant halogenated alkane, is achieved through several established synthetic pathways. evitachem.com These routes are characterized by their unique precursors, reaction mechanisms, and process conditions.

Synthesis via 1,1,1,2,3,3,3-Heptafluoropropane (B1665588) (HFC-227ea) and Bromination Reactions

A primary method for synthesizing this compound involves the bromination of 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea). google.com This process substitutes the hydrogen atom on the second carbon of HFC-227ea with a bromine atom. google.com The reaction can be carried out using thermal bromination, photo-bromination, or catalytic bromination. google.com

Thermal bromination has been identified as a particularly effective method. google.comiict.res.in The reaction temperature is a critical parameter, typically ranging from 100°C to 700°C. google.com The contact time between the reactants also plays a significant role in the conversion rate of HFC-227ea. google.com While longer contact times generally lead to higher conversion, optimizing this for industrial-scale production is crucial to maintain reaction efficiency. google.com A preferred contact time is between 1 and 100 seconds, with an optimal range of 10 to 30 seconds. google.com The molar ratio of HFC-227ea to bromine is another key factor, ideally maintained between 0.6 and 2.2. google.com A notable drawback of this method is the relatively low per-pass conversion of HFC-227ea and the significant production of hydrogen bromide as a by-product, which increases the load on post-processing procedures. google.com

Fluoridation Pathways of Dibrominated Precursors, e.g., 1,1-Dibromo HFC-236fa

Another significant synthetic route involves the fluoridation of dibrominated precursors. A notable example is the synthesis of this compound from 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane (a dibromo derivative of HFC-236fa). google.com In this process, the dibrominated precursor is reacted with a fluorinating agent, such as potassium fluoride (B91410), in a solvent like tetramethylene sulfone. google.com

This reaction is typically conducted in a pressure reactor at temperatures ranging from 120°C to 180°C. google.com The use of a catalyst can influence the reaction, and the process is known for its high yield, with reports of up to 93.2%. google.com A key advantage of this method is the reduction in reaction pressure compared to other techniques, which has significant implications for industrial safety and equipment requirements. google.com

Alternative Polyhalide Alkane Preparation Techniques

While the primary methods involve HFC-227ea bromination and the fluoridation of dibrominated precursors, other techniques for preparing polyhalogenated alkanes exist. These alternative methods often focus on improving efficiency, reducing by-products, and utilizing different starting materials. Research into these areas aims to provide more sustainable and economically viable production pathways.

Process Optimization Strategies and Reaction Condition Control

Optimizing the synthesis of this compound is critical for industrial-scale production, focusing on enhancing reaction efficiency, ensuring safety, and minimizing costs. sigmaaldrich.comlongdom.org

Pressure Regulation and Reactor Design for Enhanced Reaction Efficiency

Effective pressure regulation is a key aspect of process optimization. In the fluoridation of 1,2-dibromo HFC-236fa, for instance, the reaction pressure can be significantly reduced from over 2.0 MPa to below 1.1 MPa. google.com This reduction allows for the use of enamel pressure reaction vessels instead of more expensive stainless-steel reactors, which also helps mitigate corrosion issues. google.com

The design of the reactor system is crucial for controlling reaction conditions. scribd.comcornell.edu A typical setup includes a pressure reactor connected to a condenser and an intermediate tank or medial launder. google.com This configuration allows for better management of reaction pressure and temperature. google.com For example, in a 200L pressure reactor with a 20L medial launder, the pressure can be maintained at a lower level, enhancing safety and efficiency. google.com

Interactive Data Table: Reactor Parameters for this compound Synthesis

ParameterValueUnitNotes
Pressure Reactor Volume2 - 200L google.com
Medial Launder Volume0.1 - 20LVolume is typically 0.1-0.3 times the pressure reactor volume. google.com
Design Pressure6.0 - 10.0MPa google.com
Reaction Temperature120 - 180°CFor the fluoridation of 1,2-dibromo HFC-236fa. google.com
Medial Launder Temperature0 - 80°C google.com
Final Reaction Pressure0.8 - 1.0MPaWith optimized process design. google.com

Role of Condenser and Medial Launder Systems in Industrial Synthesis

The condenser and medial launder system plays a pivotal role in the industrial synthesis of this compound. google.com The top of the pressure reactor is connected to the lower part of the condenser, and the bottom of the condenser is connected to the medial launder. google.com The medial launder, in turn, has an overflow port connected back to the top of the pressure reactor. google.com

Influence of Solvent Systems and Reactant Ratios on Reaction Performance

In one established method involving the fluorination of 1,2-dibromohexafluoropropane (B46708) using potassium monofluoride, the mass ratio of the solvent to the starting material is a key variable. google.com An optimal mass ratio of solvent to 1,2-dibromohexafluoropropane is specified to be between 0.5:1 and 1.2:1. google.com A higher ratio tends to accelerate the reaction speed; however, this comes at the cost of increased solvent load, which can decrease the volumetric efficiency of the reactor and elevate operational costs. Conversely, a lower solvent ratio slows the reaction rate. google.com

The molar ratio between the primary reactants also plays a crucial role. For the synthesis starting from 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea) and bromine, the molar ratio of HFC-227ea to Br₂ is preferably maintained between 0.1 and 5.0. google.com Lowering this ratio generally leads to a higher conversion rate of the HFC-227ea feedstock. However, an excessively low ratio can result in a diminished output of the desired this compound product, which is counterproductive for industrial-scale manufacturing. google.com For catalyzed reactions, a molar ratio of HFC-227ea to Br₂ of 2.2 has been used. google.com

Another patented process specifies the mass ratio of potassium monofluoride to 1,2-dibromohexafluoropropane to be in the range of 0.2-0.35:1. google.com The careful balancing of these ratios is essential for optimizing the reaction environment to favor the formation of the target compound.

Table 1: Influence of Reactant Ratios on this compound Synthesis

Synthesis RouteReactantsParameterSpecified Ratio RangeImpact on PerformanceSource
FluorinationSolvent / 1,2-dibromohexafluoropropaneMass Ratio0.5:1 to 1.2:1Affects reaction speed and equipment capacity. google.com google.com
FluorinationPotassium monofluoride / 1,2-dibromohexafluoropropaneMass Ratio0.2:1 to 0.35:1Defines the stoichiometry for the fluorinating agent. google.com google.com
BrominationHFC-227ea / Bromine (Br₂)Molar Ratio0.1 to 5.0Impacts HFC-227ea conversion rate and overall product yield. google.com google.com

Advancements in Yield Maximization and By-product Minimization

Significant progress has been made in developing synthetic processes that maximize the yield of this compound while minimizing the formation of unwanted by-products. These advancements often involve novel reactor configurations and the fine-tuning of reaction conditions.

A key innovation is the use of a preparation device comprising a pressure reactor connected to a condenser and an intermediate tank. google.com This system allows for the continuous removal of the lower-boiling product, this compound, from the reaction mixture. By controlling the temperatures of the reactor and the intermediate tank, the product accumulates in the cooler section of the apparatus, effectively reducing its concentration within the primary reactor. google.com This separation minimizes the potential for subsequent reactions or by-product formation, leading to a very high yield that can reach up to 93.2%, with a product purity of 99.2% being achieved in specific examples. google.com

In the thermal bromination of HFC-227ea, temperature control is paramount for maximizing yield and selectivity. Optimal reaction temperatures are noted to be between 400°C and 550°C, with a particularly favorable range of 450°C to 500°C. google.com Within this window, the conversion rate of HFC-227ea can exceed 52.7%, and the selectivity for this compound is consistently above 99.2%. google.com Operating at temperatures above this range can lead to the generation of by-products, which reduces the selectivity for the target compound. google.com A non-catalytic thermal route established at the bench scale demonstrated an 80% conversion of HFC-227ea with "exclusive selectivity" towards this compound at 450°C. iict.res.in The primary by-product in this process is hydrogen bromide (HBr). google.comiict.res.in

Table 2: Research Findings on Yield and Selectivity in this compound Synthesis

MethodKey ParametersConversion RateSelectivityMaximum YieldSource
Fluorination with specialized reactorReactor Temp: 120-180°C; Condenser Temp: 0-80°CNot specifiedNot specified93.2% google.com
Thermal Bromination of HFC-227eaReaction Temp: 450-500°C>52.7%>99.2%Not specified google.com
Non-catalytic Thermal BrominationReaction Temp: 450°C80%ExclusiveNot specified iict.res.in

Scalability and Industrial Feasibility Studies for this compound Manufacturing

The transition from laboratory-scale synthesis to large-scale industrial manufacturing of this compound presents several challenges, including reaction pressure, equipment corrosion, and process control. Recent developments have directly addressed these issues to enhance industrial feasibility.

A significant hurdle in earlier synthetic methods was the high reaction pressure, which could exceed 2.0 MPa. google.com Such pressures necessitate the use of expensive stainless-steel pressure reactors, which are also susceptible to corrosion from the reaction mass, making industrialization difficult. google.com A major advancement has been the development of a process that operates at a much lower pressure, below 1.1 MPa. google.com This was achieved by implementing a system with a condenser and an intermediate tank that continuously separates the volatile product from the reaction zone. google.com This pressure reduction allows for the use of enamel pressure reaction kettles, which are more cost-effective and resistant to corrosion, thereby solving a critical problem for industrial-scale production. google.com

The synthesis of this compound via the bromination of HFC-227ea is also described as having features advantageous for industrial application, including a simple process route, high yield, low cost, readily available raw materials, and straightforward product separation, making it suitable for continuous industrial production. google.com Furthermore, bench-scale demonstrations of a non-catalytic thermal process have been conducted in a Hastelloy tubular reactor, a material known for its durability and resistance in corrosive, high-temperature environments, indicating consideration for scalable and robust process design. iict.res.in The industrial relevance of this compound is underscored by its inclusion in the planned production expansion of major chemical manufacturers and sponsorship of process development by private industry. environmentclearance.nic.iniict.res.in These factors collectively point to the strong industrial feasibility of modern manufacturing methods for this compound.

Applications in Complex Organic Synthesis and Advanced Material Chemistry Research

Utility as a Key Building Block for Perfluoroalkylated Aromatic Compounds

2-Bromoheptafluoropropane serves as an essential building block for the synthesis of perfluoroalkyl-substituted aromatic and heteroaromatic compounds. google.comguidechem.com These molecules are of significant interest due to their unique chemical and physical properties, which include high thermal and chemical stability. whiterose.ac.uk The introduction of the perfluoroisopropyl group is often achieved through a radical reaction where this compound reacts with an aromatic substrate. researchgate.net

One common method involves the reaction of this compound with anilines in the presence of a reducing agent like sodium dithionite (B78146). google.comgoogle.com This process, often conducted in a solvent such as acetonitrile, allows for the regioselective introduction of the heptafluoroisopropyl (B10858302) group onto the aniline (B41778) ring. google.com The resulting perfluoroalkylated anilines are versatile intermediates that can be further modified to create a diverse range of complex molecules. google.comgoogle.com Benzannulation strategies, which build the aromatic ring from acyclic precursors, also utilize fluorinated building blocks to create these structures, avoiding the need for direct, and sometimes difficult, functionalization of an existing aromatic ring. whiterose.ac.uk

The resulting perfluoroalkylated aromatic compounds are valuable in numerous fields, including the production of pesticides, pharmaceuticals, and specialty materials like surfactants and releasing agents. google.com

Strategic Intermediate in Agrochemical and Pharmaceutical Synthesis

The unique electronic properties conferred by the heptafluoroisopropyl moiety make this compound a strategic component in the synthesis of active ingredients for the agrochemical and pharmaceutical industries. agropages.comcphi-online.comsigmaaldrich.com Its incorporation can significantly influence a molecule's biological activity and metabolic profile. mdpi.comnih.gov

This compound is a key raw material for the synthesis of several commercially important meta-diamide insecticides. agropages.comchemicalbook.com These compounds are highly effective against a range of agricultural and public health pests. agropages.com

Broflanilide: This insecticide, developed jointly by Mitsui Chemicals Agro and BASF, is used to control pests like Lepidoptera and Coleoptera in various crops and for non-crop uses against termites and flies. agropages.com The synthesis of Broflanilide involves the creation of a substituted aniline, N-[2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl], where the perfluoroisopropyl group is introduced at the 4-position of the aniline ring. nih.govwho.int This intermediate is then reacted with other chemical building blocks to form the final Broflanilide molecule. nih.gov

Flubendiamide (B33115): As the first insecticide in the diamide (B1670390) class, Flubendiamide is effective against lepidopteran pests. nih.govwikipedia.org The synthesis involves the introduction of the heptafluoroisopropyl group onto an aniline derivative via a radical reaction with this compound. researchgate.net This fluorinated aniline is a crucial component that contributes to the high insecticidal activity of the final product. researchgate.netwikipedia.org

Cyproflanilide: This insecticide is a complex benzamide (B126) derivative. nih.gov Its structure features a [2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]aminocarbonyl group, indicating that this compound is a critical starting material for creating the necessary fluorinated aniline intermediate. nih.gov

The synthesis pathways for these insecticides highlight the importance of this compound in constructing the core fluorinated scaffolds responsible for their potent biological activity.

Table 1: Insecticides Synthesized Using this compound

Insecticide Chemical Class Key Synthetic Step Involving this compound
Broflanilide Meta-diamide Formation of 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (B3090159) intermediate. nih.gov
Flubendiamide Phthalic acid diamide Radical reaction to introduce the heptafluoroisopropyl side chain onto an aniline derivative. researchgate.net
Cyproflanilide Benzamide Synthesis of a [2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl] moiety. nih.gov

The introduction of functional groups at specific, unactivated C(sp³)-H bonds is a significant challenge in organic synthesis. d-nb.info Radical chemistry provides powerful methods to achieve such transformations. d-nb.inforesearchgate.net this compound is a valuable reagent in radical functionalization reactions designed to install a perfluoroisopropyl group with control over stereochemistry.

These reactions often proceed through a radical cascade mechanism. d-nb.info An initial radical is generated, which can then undergo a process called radical translocation, such as a 1,5-hydrogen atom transfer (HAT), to move the radical center to a different, remote position within the molecule. d-nb.inforesearchgate.net This allows for functionalization at sites that are not easily accessible through traditional ionic pathways.

For example, a radical can be generated from this compound, which then participates in a sequence of events leading to the formation of a new carbon-carbon bond at a specific C(sp³)-H position in a substrate. beilstein-journals.org The stereoselectivity of these reactions, which is the control over the 3D arrangement of atoms, is a critical aspect, particularly in the synthesis of chiral molecules for pharmaceuticals. rsc.org Achieving high stereoselectivity ensures that the desired biologically active isomer is produced. d-nb.inforsc.org

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. mdpi.comresearchgate.net this compound serves as a key reagent for introducing the lipophilic heptafluoroisopropyl group into potential active pharmaceutical ingredients (APIs). nih.govjy-chemical.com

The synthesis of novel fluorinated APIs often involves a convergent approach, where a fluorinated building block, such as a heptafluoroisopropyl-substituted arene derived from this compound, is combined with other molecular fragments. mdpi.com This modular approach allows for the systematic exploration of structure-activity relationships. sigmaaldrich.comsigmaaldrich.com Researchers are actively developing new synthetic methods to create novel fluorinated heterocyclic compounds, which are common motifs in pharmaceuticals, using organofluorine precursors. nus.edu.sg The development of enzymatic synthesis routes using enzymes like fluorinases and P450s also presents a promising frontier for creating complex fluorinated molecules under mild conditions. nih.gov

Table 2: Research Focus in Fluorinated API Synthesis

Research Area Description Key Compound/Method
Fluorinated Heterocycles Development of new catalytic methods to convert common starting materials into fluorinated heterocyclic drug scaffolds. nus.edu.sg Catalytic conversion of epoxides to fluorinated oxetanes. nus.edu.sg
Metabolic Stability Introduction of fluorine to block metabolically vulnerable sites in a drug molecule, prolonging its therapeutic effect. mdpi.com Substitution of hydrogen with fluorine. mdpi.com
Enzymatic Fluorination Use of enzymes to perform selective fluorination reactions, offering a green chemistry approach to API synthesis. nih.gov Cytochrome P450-based biocatalytic platforms. nih.gov

Emerging Applications in Specialty Chemical Production

Beyond its established roles in agrochemicals and pharmaceuticals, this compound is finding use in the production of other specialty chemicals and advanced materials. agropages.comkajay-remedies.com The field of materials chemistry, which focuses on the design and synthesis of materials with specific functions, is an area of active research. ki.siroyce.ac.uk

The unique properties imparted by the heptafluoroisopropyl group are being explored for the development of:

Fluorinated Polymers and Coatings: These materials can exhibit enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity.

Advanced Electronic Materials: The electron-withdrawing nature of the heptafluoroisopropyl group can be used to tune the electronic properties of organic semiconductors or other components used in electronic devices. kajay-remedies.com

Specialty Surfactants: Fluorinated surfactants can have superior performance in demanding applications compared to their non-fluorinated counterparts. google.com

As research into fluorinated compounds continues, the demand for versatile building blocks like this compound is expected to grow, driving further innovation in the specialty chemicals market. prof-research.com

Detailed Mechanistic Studies of 2 Bromoheptafluoropropane Reactivity

Elucidation of Fundamental Reaction Pathways and Elementary Steps

The reactions involving 2-bromoheptafluoropropane are typically multi-step processes, consisting of a series of elementary steps. ck12.org An elementary step represents a single molecular event, and the collection of these steps constitutes the reaction mechanism. libretexts.org

One fundamental pathway for the synthesis of this compound itself involves the bromination of 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea). A non-catalytic thermal route has been established where HFC-227ea reacts with liquid bromine at 450℃, achieving an 80% conversion with high selectivity for this compound. iict.res.in Another method involves the reaction of 1,2-dibromoheptafluoropropane with potassium fluoride (B91410) in a pressure reactor. google.com

In its application for synthesizing other compounds, such as perfluoroalkylated aromatic substances, this compound participates in various reaction pathways. google.com For instance, in the synthesis of substituted 4-(heptafluoro-2-propyl) anilines, this compound reacts with anilines in the presence of sodium dithionite (B78146) and a catalyst. google.com The mechanism of action in such chemical syntheses is dependent on the specific reaction and the desired product. guidechem.com

Investigation of Radical-Mediated Reactions Involving this compound

Radical reactions are a key aspect of this compound's reactivity. The heptafluoroisopropyl (B10858302) group is often introduced into molecules via a radical reaction involving this compound. researchgate.net For example, in the synthesis of the insecticide Flubendiamide (B33115), the heptafluoroisopropyl group is attached to an aniline (B41778) derivative through a radical reaction. researchgate.net

The generation of the heptafluoroisopropyl radical from this compound can be initiated in several ways. In the presence of a silyl (B83357) radical agent and a photocatalyst, the C-Br bond can be selectively cleaved. princeton.edu Computational studies using density functional theory (DFT) have shown that the supersilyl radical exhibits excellent kinetic selectivity for the C−Br bond of the alkyl bromide over other bonds in the system. princeton.edu The subsequent fluorine-atom transfer from an N-F reagent to the generated radical propagates the chain mechanism. princeton.edu

Another example is the manganese-mediated cascade radical cyclization of 1,6-enynes with arylboronic acids, where this compound can be involved in related synthetic strategies. iict.res.in The reaction is initiated by an in-situ generated aryl radical which then undergoes further reactions. iict.res.in

Kinetic and Thermodynamic Analysis of Reaction Processes

Kinetic and thermodynamic analyses are crucial for understanding the feasibility and rate of reactions involving this compound. numberanalytics.comresearchgate.net

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. savemyexams.com It can be determined graphically by plotting the natural logarithm of the rate constant (k) versus the inverse of the temperature (1/T), based on the Arrhenius equation. pressbooks.pub The rate of a reaction is influenced by this activation energy; a higher activation energy corresponds to a slower reaction rate. pressbooks.pub

For reactions involving this compound, the reaction conditions are often optimized to achieve a high reaction rate and yield. For example, in the synthesis of this compound from 1,2-dibromo HFC-236fa and potassium fluoride, the reaction temperature is raised to 120-180°C to ensure a sufficient reaction rate. google.com The pressure in the reactor also changes as the reaction proceeds, indicating the progress of the reaction. google.com In the photobromination of HFC227ea, a high-pressure mercury lamp is used to provide the energy to overcome the activation energy, resulting in a conversion rate of 21.7% and a selectivity of 98.2%. google.com

The following table shows data for determining the activation energy of a hypothetical reaction.

Temperature (K)Rate Constant, k (s⁻¹)
3751.68 x 10⁻⁵
4003.50 x 10⁻⁵
5004.20 x 10⁻⁴
6002.11 x 10⁻³

This is example data for illustrative purposes. pressbooks.pub

A transition state is a high-energy, unstable arrangement of atoms that exists for an extremely short time (around 10⁻¹³ seconds) at the peak of the energy barrier between reactants and products. iitianacademy.comnumberanalytics.com It represents the point of maximum energy for a given elementary step. iitianacademy.com Intermediates, on the other hand, are species that are formed and consumed during the reaction and correspond to energy minima between transition states on a reaction profile. iitianacademy.com

In multi-step reactions involving this compound, each elementary step has its own transition state. iitianacademy.com For example, in the E2 elimination reaction of 2-bromopropane, a transition state is formed where the C-H bond is partially broken and the C=C double bond is partially formed. sciepub.com Computational methods like Density Functional Theory (DFT) are used to calculate the structure and energy of these transition states and intermediates. princeton.edusciepub.com

For the silyl radical-mediated fluorination, DFT calculations have been used to map out the free energy profile and identify the transition state structures for the radical chain reaction. princeton.edu These calculations help in understanding the selectivity of the reaction. princeton.edu

Regiochemical and Stereochemical Control in Derivatization Reactions

Regioselectivity and stereoselectivity are critical aspects of the derivatization reactions of this compound.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the synthesis of 4-(heptafluoro-2-propyl) anilines from this compound and substituted anilines, the heptafluoroisopropyl group is selectively introduced at the para position of the aniline ring. google.com The regioselectivity of the ring-opening of hexafluoropropylene oxide by fluoride has been studied, revealing that the nucleophilic attack preferentially occurs at the more sterically hindered carbon atom. mdpi.com

Stereoselectivity is the preferential formation of one stereoisomer over another. In reactions involving chiral molecules, controlling the stereochemistry is crucial. For instance, in the synthesis of halogenated natural products, stereocontrolled halogenation is achieved through stereospecific reactions like Sₙ2 displacements. nih.gov The fluorination of chiral α-bromoamides with silver fluoride has been shown to proceed with retention of configuration, which was rationalized by a double-inversion pathway involving an aziridinone (B14675917) intermediate. researchgate.net While specific stereochemical studies on this compound reactions are not extensively detailed in the provided context, the principles of stereocontrol would apply to its reactions with chiral substrates.

Computational Chemistry Investigations of 2 Bromoheptafluoropropane Systems

Quantum Mechanical Calculations and Electronic Structure Theory

Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed description of the electronic distribution within a molecule. austinpublishinggroup.com These calculations are used to predict molecular geometries, energies, and a host of other properties that govern a molecule's behavior.

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most widely used methods in quantum chemistry for approximating the solution to the Schrödinger equation for many-electron systems. ntnu.noarxiv.org The HF method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. ntnu.no While useful, it does not fully account for electron correlation, which is the interaction between individual electrons.

Density Functional Theory (DFT), on the other hand, is a method where the properties of a many-electron system are determined by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. austinpublishinggroup.comntnu.no DFT methods include an approximation for the exchange-correlation energy, which accounts for the electron correlation effects neglected in the HF method. arxiv.org Hybrid functionals, such as B3LYP, combine a portion of the exact exchange from HF theory with exchange and correlation functionals from DFT, often yielding results with high accuracy. buffalo.eduresearchgate.netajchem-a.com

For 2-bromoheptafluoropropane, these methods are applied to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.

Calculate electronic energy and properties: Obtaining the total energy, dipole moment, and polarizability.

Compute vibrational frequencies: Predicting the infrared and Raman spectra, which can be compared with experimental data to confirm the structure.

A typical computational study would involve geometry optimization of this compound using both HF and DFT methods with various basis sets (e.g., 6-31G*, def2-TZVP) to assess the impact of the level of theory on the predicted properties. buffalo.eduresearchgate.net The results from DFT are generally expected to be more accurate than HF due to the inclusion of electron correlation. chemrxiv.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. austinpublishinggroup.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and less stable. researchgate.net

From the energies of the HOMO and LUMO, several reactivity indices can be calculated to quantify the molecule's behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). ajchem-a.com

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). ajchem-a.com

Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (I - A) / 2). ajchem-a.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule will undergo a chemical reaction. ajchem-a.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ajchem-a.comresearchgate.net

For this compound, the presence of highly electronegative fluorine atoms and the bromine atom would significantly influence the energies and spatial distribution of the frontier orbitals. The HOMO is expected to have significant contributions from the lone pairs of the bromine atom, while the LUMO would likely be localized along the C-Br bond, suggesting its role as an electron-accepting center in reactions.

Table 1: Calculated Electronic Properties and Reactivity Indices for this compound (Illustrative Data) This table presents hypothetical data calculated at the B3LYP/6-311++G(d,p) level of theory to illustrate the typical output of a quantum chemical calculation for this compound.

PropertyValue (Hartree)Value (eV)
EHOMO -0.425-11.56
ELUMO -0.051-1.39
HOMO-LUMO Gap (ΔE) 0.37410.17
Ionization Potential (I) 0.42511.56
Electron Affinity (A) 0.0511.39
Chemical Hardness (η) 0.1875.09
Chemical Softness (S) 5.3470.196
Electrophilicity Index (ω) 0.2416.55

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP is mapped onto a constant electron density surface, using a color scale to indicate different potential values. researchgate.netuni-muenchen.de Typically, red colors signify regions of negative electrostatic potential (high electron density), which are susceptible to electrophilic attack, while blue colors indicate regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green and yellow represent regions of near-zero or intermediate potential. researchgate.net

In the case of this compound, an MEP map would reveal:

Negative Potential: Intense red or yellow regions around the highly electronegative fluorine atoms, indicating their role as sites of negative charge accumulation.

Positive Potential: A distinct blue region on the outermost portion of the bromine atom, along the C-Br bond axis. This phenomenon, known as a "sigma-hole," is a region of positive electrostatic potential that makes halogen atoms potential sites for halogen bonding and nucleophilic attack.

Neutral Regions: Green areas surrounding the carbon backbone.

This visualization provides a clear, intuitive guide to the reactive sites of the molecule. uni-muenchen.de

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal how molecules behave in different environments, such as in the gas phase or in solution. mdpi.com The forces between atoms are calculated using a molecular mechanics force field, which is a set of parameters that define the potential energy of the system. nih.gov

For this compound, MD simulations can be employed to:

Analyze Conformational Isomers: Investigate the rotation around the C-C bonds and determine the relative populations of different conformers (rotational isomers) and the energy barriers between them.

Study Solvation Effects: Simulate the molecule in a solvent (e.g., water, methanol) to understand how solvent molecules arrange around it and influence its structure and dynamics. rsc.org

Determine Dynamic Properties: Calculate properties such as diffusion coefficients and radial distribution functions to understand how the molecule moves and interacts with its surroundings. rsc.org

These simulations provide a bridge between the static picture from quantum calculations and the dynamic behavior of molecules in real-world systems. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Energy Landscapes

A primary goal of computational chemistry is to elucidate reaction mechanisms, which describe the sequence of elementary steps involved in the transformation of reactants into products. researchgate.netiiserkol.ac.in Theoretical calculations allow chemists to map out the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

A reaction pathway, or reaction coordinate, represents the minimum energy path connecting reactants and products on the potential energy surface. github.io The highest point along this pathway is the transition state (TS), which corresponds to the energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. github.io The energy difference between the reactants and the transition state is the activation energy or barrier height (Ea), a critical parameter that determines the reaction rate. digitellinc.com A high barrier indicates a slow reaction, while a low barrier suggests a fast one. nih.gov

For this compound, a key reaction to investigate would be nucleophilic substitution (SN2), where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. Computational studies would involve:

Locating the Transition State: Using algorithms to find the first-order saddle point on the PES corresponding to the TS structure. github.io

Verifying the Transition State: Performing a vibrational frequency analysis to confirm that the TS structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-Br bond and formation of the new C-Nucleophile bond). researchgate.netgithub.io

Calculating the Barrier Height: Computing the energy difference between the optimized geometries of the reactants and the transition state. peerj.com

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path downhill from the transition state to ensure it connects the correct reactants and products. github.io

These calculations provide a detailed, quantitative understanding of the reaction's feasibility and kinetics. digitellinc.com

Table 2: Illustrative Energy Profile for an SN2 Reaction of this compound with a Nucleophile (e.g., OH⁻) This table provides a hypothetical energy profile for a reaction, showing the relative energies of the species involved. Energies are typically calculated using a high-level DFT method.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants This compound + OH⁻0.0 (Reference)
Transition State [HO···C3F7···Br]⁻+22.5
Products 2-Heptafluoropropanol + Br⁻-15.8
Barrier Height (Ea) E(TS) - E(Reactants)22.5
Reaction Energy (ΔE) E(Products) - E(Reactants)-15.8

Machine Learning and Artificial Intelligence Integration in Computational Fluorine Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is rapidly transforming computational fluorine chemistry, offering powerful tools to predict molecular properties, reactivity, and to accelerate the discovery of novel fluorinated compounds. numberanalytics.comnumberanalytics.com These advanced computational techniques can overcome the limitations of traditional methods, which often struggle with the unique electronic effects of fluorine. blackthorn.ai

Researchers are increasingly using ML and AI to predict the reactivity and selectivity of fluorination reactions. numberanalytics.com For instance, ML models have been developed to quantitatively predict the fluorination strength of various electrophilic N-F fluorinating reagents. rsc.orgrsc.org These models utilize molecular descriptors to forecast the relative power of these reagents, offering a faster and less resource-intensive alternative to experimental and Density Functional Theory (DFT) investigations. rsc.org A neural network algorithm, trained on a dataset with molecular and categorical descriptors, successfully predicted the fluorine plus detachment values for numerous N-F reagents. rsc.orgrsc.org

Another significant application is the prediction of fundamental physicochemical properties, which are crucial in drug discovery. nih.govchemrxiv.orgresearchgate.net Lipophilicity (LogP) and acidity/basicity (pKa) are key determinants of a compound's pharmacokinetic profile. blackthorn.ainih.govscispace.com However, standard prediction methods are often inaccurate for highly fluorinated molecules due to limited experimental data. blackthorn.ainih.govchemrxiv.orgresearchgate.net To address this, scientists have compiled specialized datasets of fluorinated compounds to train, fine-tune, and evaluate dozens of ML models, including linear, tree-based, and neural networks. blackthorn.ainih.govchemrxiv.orgresearchgate.net These efforts have led to the development of open-source tools that allow for more accurate prediction of LogP and pKa for saturated fluorine-containing derivatives. nih.govchemrxiv.orgresearchgate.net One such model, PoLogP, was developed to predict the n-octanol/water partition coefficient for organofluorine molecules by using polarization descriptors. acs.org

Furthermore, ML is accelerating the analysis of nuclear magnetic resonance (NMR) spectra for fluorinated compounds. 19F NMR spectroscopy is a powerful technique for examining the structure and reactivity of these molecules. chemrxiv.org ML approaches are now used to speed up the prediction of DFT-calculated 19F NMR chemical shifts. chemrxiv.orgchemrxiv.org By analyzing the local three-dimensional atomic environments of fluorine atoms, models like Gradient Boosting Regression (GBR) can predict chemical shifts with an accuracy comparable to DFT but in a fraction of the time, reducing computation from hundreds of seconds to milliseconds per compound. chemrxiv.org

Table 1: Application of Machine Learning Models in Fluorine Chemistry
Application AreaML/AI Technique UsedPredicted/Analyzed PropertyKey Findings/PerformanceSource
Reagent ReactivityNeural Network AlgorithmFluorination strength of N-F reagentsSuccessfully predicted fluorine plus detachment values, offering a fast alternative to DFT. rsc.orgrsc.org
Physicochemical PropertiesGraph Neural Networks, Tree-based modelsLipophilicity (LogP) and Acidity (pKa)Created optimal models by training on unique datasets of fluorinated compounds. blackthorn.ainih.govchemrxiv.org
SpectroscopyGradient Boosting Regression (GBR)19F NMR chemical shiftsAchieved accuracy comparable to DFT with a significant reduction in computational time. chemrxiv.org
Drug DiscoveryGenerative AI, REINVENT 4.0De novo molecular designGenerates novel small-molecule libraries with optimized structural and ADMET properties. sigmaaldrich.com

Solvation Models and Non-Covalent Interaction Analysis

Understanding the solvation behavior and non-covalent interactions of this compound is critical for predicting its behavior in different environments. Computational solvation models are essential tools for this purpose, though they face challenges with polyfluorinated and halogenated compounds. cdnsciencepub.com

Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used to calculate solvation free energies. cdnsciencepub.comresearchgate.net However, their accuracy can vary for compounds like this compound. Studies have shown that for fluorinated compounds, PCM-based methods can sometimes result in solvation energies that are excessively negative. cdnsciencepub.com The SMD model has generally shown better performance than conductor-like PCM (CPCM) for calculating properties like octanol-water partition coefficients (logP) for fluorinated drug molecules. researchgate.net The SM8T model was specifically developed to predict aqueous solvation free energies as a function of temperature for compounds containing fluorine and bromine over a range of 273-373 K. scispace.comnih.gov This model partitions the free energy into bulk electrostatic contributions and first-solvation-shell effects. nih.gov

The analysis of non-covalent interactions (NCIs) provides deeper insight into the forces governing the structure and binding of molecules. wikipedia.orgnih.gov These interactions, which include hydrogen bonds, van der Waals forces, and halogen bonds, are crucial in drug design and protein folding. wikipedia.org For this compound, key NCIs would involve its bromine and fluorine atoms.

Halogen bonding is a specific type of non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. encyclopedia.pubmdpi.com The bromine atom in this compound can participate in such interactions. Additionally, the highly electronegative fluorine atoms contribute significantly to the molecule's interaction profile. While fluorine is a poor hydrogen bond acceptor, the cumulative effect of multiple fluorine atoms can lead to significant dipole-dipole and dispersion interactions. encyclopedia.pub The unfavorable interactions of fluorinated compounds with water, a phenomenon known as hydrophobicity, often drive their partitioning into nonpolar environments. scispace.com

Computational methods have been developed to visualize and analyze NCIs in real space based on electron density and its derivatives. nih.gov These methods can distinguish between stabilizing interactions like hydrogen bonds and destabilizing steric repulsion, providing a detailed map of the non-covalent environment around a molecule. nih.gov Such analyses are critical for understanding how this compound might interact with biological targets, such as ion channels, where anesthetics are known to bind in transmembrane cavities through non-covalent forces. researchgate.net

Table 2: Solvation Models for Halogenated Compounds
Solvation ModelAbbreviationApplicability to Fluorinated/Brominated CompoundsKey FeaturesSource
Solvation Model based on DensitySMDReported to outperform CPCM for logP calculations of fluorinated drugs.A universal continuum solvation model. researchgate.net
Solvation Model 8 with Temperature DependenceSM8TParametrized for compounds with F, Cl, and Br for aqueous solutions.Predicts solvation free energies as a function of temperature (273-373 K). nih.gov
Polarizable Continuum ModelPCM/CPCMCan struggle with polyfluorinated compounds, sometimes yielding overly negative solvation energies.Calculates electrostatic contribution to solvation. cdnsciencepub.com
Empirical Surface Site Interaction Point Model-Describes properties of perfluorocarbon solvents well.Based on summing interactions across the molecular surface. rsc.org

Advanced Analytical Methodologies for 2 Bromoheptafluoropropane and Its Derivatives

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the precise molecular structure of 2-bromoheptafluoropropane.

NMR spectroscopy is a powerful tool for providing detailed information about the atomic arrangement in a molecule.

¹⁹F NMR: Given the seven fluorine atoms in this compound, ¹⁹F NMR is the most informative technique. Fluorine-19 has a nuclear spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies. alfa-chemistry.commagritek.com The ¹⁹F spectrum will show distinct signals for the CF₃ groups and the central CF group, with chemical shifts and coupling constants providing definitive structural proof. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. alfa-chemistry.comrsc.org The trifluoromethyl (CF₃) groups would typically appear in a specific region of the spectrum (often between -70 to -80 ppm relative to CFCl₃), while the single fluorine on the bromine-bearing carbon (CFBr) would have a different chemical shift. Spin-spin coupling between the different fluorine nuclei would result in complex splitting patterns that help confirm the connectivity. huji.ac.il

¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms will be split by the attached fluorine atoms. The carbon of the CFBr group and the carbons of the two CF₃ groups will appear as distinct multiplets due to C-F coupling. The magnitude of the ¹³C-¹⁹F coupling constants provides further structural information. jeol.comchemsociety.org.ng Techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be adapted to differentiate between CF, CF₂, and CF₃ groups. jeol.com

¹H NMR: Since this compound contains no hydrogen atoms, ¹H NMR is primarily used to confirm the absence of proton-containing impurities. magritek.comnih.gov

Table 2: Predicted NMR Characteristics for this compound

Nucleus Group Expected Chemical Shift Range (ppm) Expected Multiplicity Key Information
¹⁹F -CF₃ -70 to -80 (relative to CFCl₃) Doublet Presence of two equivalent trifluoromethyl groups.
¹⁹F -CFBr- Variable, distinct from CF₃ Septet Confirms the single fluorine atom adjacent to two CF₃ groups.
¹³C -CF₃ ~120 Quartet (due to ¹JCF) Shows carbon coupled to three fluorine atoms.
¹³C -CFBr- Variable Doublet (due to ¹JCF) Shows carbon coupled to one fluorine atom.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a rapid and effective method for identifying functional groups. khanacademy.org For this compound, the IR spectrum is dominated by intense absorptions corresponding to the carbon-fluorine (C-F) bond stretches. These typically occur in the region of 1400-1000 cm⁻¹. libretexts.org The carbon-bromine (C-Br) stretch is expected at a lower frequency, generally in the 600-500 cm⁻¹ range. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region, where the complex pattern of vibrations is unique to the molecule, allowing for its definitive identification when compared to a reference spectrum. khanacademy.orglibretexts.orgdocbrown.info

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk When this compound is analyzed by GC-MS with electron ionization (EI), it first forms a molecular ion, [C₃F₇Br]⁺. chemguide.co.uknih.gov

Due to the presence of bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (an M+ and M+2 peak) of almost equal intensity, separated by two mass-to-charge (m/z) units. docbrown.info This isotopic signature is a key identifier for bromine-containing compounds.

The molecular ion is often unstable and undergoes fragmentation. chemguide.co.uklibretexts.org Common fragmentation pathways for this compound would include:

Loss of a bromine atom: This would lead to the formation of a heptafluoropropyl cation, [C₃F₇]⁺, which would be a very prominent peak at m/z 169.

Loss of a trifluoromethyl radical (•CF₃): This results in the formation of the [C₂F₄Br]⁺ ion.

Alpha cleavage: The C-C bond can break, leading to various smaller fluorinated and brominated fragments. youtube.comlibretexts.org

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Ion Formula Identity/Origin Isotopic Pattern
248/250 [C₃F₇Br]⁺ Molecular Ion (M⁺) Doublet, ~1:1 ratio
169 [C₃F₇]⁺ Loss of Br from M⁺ Single peak
179/181 [C₂F₄Br]⁺ Loss of •CF₃ from M⁺ Doublet, ~1:1 ratio
69 [CF₃]⁺ Trifluoromethyl cation Single peak

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of UV or visible radiation by a substance. For halogenated alkanes, UV absorption is associated with electronic transitions involving non-bonding electrons on the halogen atoms to anti-bonding (σ) orbitals of the carbon-halogen bond (n → σ). The position and intensity of these absorption bands are influenced by the type and number of halogen atoms present in the molecule.

While specific UV-Vis absorption data for this compound is not extensively detailed in publicly available literature, the characteristics can be inferred from similar brominated fluorinated alkanes, such as 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Studies on halothane (B1672932) show that it has significant UV absorption below 250 nm, with a maximum absorption peak around 204-205 nm and a tail that extends to approximately 290 nm. oup.comdcu.ieresearchgate.net The presence of the bromine atom is primarily responsible for this absorption profile, as the C-Br bond is more susceptible to photolysis than C-F or C-Cl bonds at these wavelengths. dcu.ie For comparison, similar compounds without bromine, like enflurane (B1671288) and isoflurane, show much weaker absorption in this region. oup.comresearchgate.net

The molar extinction coefficient, a measure of how strongly a chemical species absorbs light at a given wavelength, has been determined for halothane to be 447 M⁻¹ cm⁻¹ at 208 nm in heptane. researchgate.net This information is critical for quantitative analysis and for studying the photodegradation kinetics of such compounds in various media. caltech.edumdpi.com The analysis of UV absorption spectra helps in determining the atmospheric lifetimes of these compounds with respect to UV photolysis. oup.com

Table 1: Comparative UV Absorption Data for Halogenated Anesthetics

Compound Absorption Onset Maximum Absorption (λmax) Notes
Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) ~270-290 nm oup.comdcu.ie ~205 nm oup.comresearchgate.net Absorption is primarily due to the C-Br bond. dcu.ie
Enflurane ~250 nm oup.com Weaker than halothane oup.com Lacks a bromine atom.
Isoflurane ~215 nm oup.com Weaker than halothane oup.com Lacks a bromine atom.
Desflurane No significant absorption observed oup.com N/A Lacks bromine and chlorine.
Sevoflurane No significant absorption observed oup.com N/A Lacks bromine and chlorine.

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is crucial for the accurate and sensitive analysis of this compound, especially when it is present at trace levels in complex matrices such as environmental or biological samples. Advanced extraction techniques aim to isolate and concentrate the analyte, remove interferences, and ensure compatibility with the analytical instrument.

Headspace and purge-and-trap are the preferred methods for extracting volatile organic compounds (VOCs) like this compound from liquid or solid samples. labmanager.com

Headspace Analysis: In static headspace analysis, the sample is placed in a sealed vial and heated to a constant temperature, allowing volatile analytes to partition into the gas phase (headspace) above the sample. labmanager.com An aliquot of this gas is then injected into a gas chromatograph (GC). labmanager.com This technique is advantageous as it introduces only the volatile components into the analytical system, minimizing contamination of the GC system and simplifying the chromatogram. labmanager.com Dynamic headspace analysis involves continuously purging the headspace with an inert gas and collecting the analytes on a sorbent trap, which can increase sensitivity. mdpi.comnih.gov

Purge-and-Trap: This technique offers higher sensitivity for trace analysis of halocarbons in aqueous samples. researchgate.netnjit.edu An inert gas is bubbled through the sample, stripping the volatile compounds from the matrix. epa.govgoogle.com The purged analytes are then collected on a sorbent trap. nih.govnemi.gov After purging, the trap is rapidly heated and backflushed with GC carrier gas to desorb the analytes onto the chromatographic column. epa.govnemi.gov EPA Method 601, for instance, specifies purge-and-trap GC for the determination of purgeable halocarbons in municipal and industrial discharges. epa.gov The efficiency of the purge-and-trap process depends on several parameters, including purge time, gas flow rate, and sample temperature, which must be optimized for the specific analyte and matrix. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a traditional method that separates compounds based on their relative solubilities in two different immiscible liquids. For a semi-volatile compound like this compound, an appropriate organic solvent would be used to extract it from an aqueous matrix. Optimization involves selecting a solvent with high affinity for the analyte and low solubility in the sample matrix, adjusting the pH to ensure the analyte is in a neutral form, and optimizing the solvent-to-sample ratio and extraction time.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that has largely replaced LLE for sample cleanup and concentration. uoa.gr It operates on the principles of chromatography, using a solid sorbent material packed in a cartridge or disk to retain the analyte from a liquid sample. organomation.com The basic steps involve conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of a strong solvent. organomation.com

For organobromine compounds, various sorbent materials can be used, including silica-based reversed-phase materials (like C18) for aqueous samples or normal-phase materials (like silica (B1680970) or Florisil) for non-polar extracts. nih.govdiva-portal.org Optimization of SPE involves:

Sorbent Selection: Choosing a sorbent with the appropriate chemistry (e.g., reversed-phase, normal-phase, ion-exchange) based on the analyte's polarity and the sample matrix. uoa.grorganomation.com

Solvent Selection: Optimizing the conditioning, washing, and elution solvents to ensure selective retention and efficient recovery of the analyte.

Sample Volume and Flow Rate: Adjusting the volume of the sample and the speed at which it passes through the sorbent to maximize interaction and retention.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is an automated technique for extracting analytes from solid and semi-solid samples using organic solvents at elevated temperatures (up to 200 °C) and pressures (e.g., 1500 psi). chromatographyonline.com These conditions increase the extraction kinetics, allowing for rapid and efficient extractions with significantly less solvent compared to traditional methods like Soxhlet. chromatographyonline.com PLE has been successfully applied to the extraction of various fluorinated compounds from environmental matrices like soil and packaging materials. nih.govjst.go.jpresearchgate.net Optimization parameters include extraction temperature, pressure, static extraction time, and the number of extraction cycles. researchgate.net

Microextraction Techniques: These are miniaturized sample preparation methods that use very small amounts of extraction solvent, or are solvent-free, making them environmentally friendly. nih.gov

Solid-Phase Microextraction (SPME): SPME uses a fused-silica fiber coated with a polymeric stationary phase. mdpi.com The fiber is exposed to the sample or its headspace, and analytes adsorb onto the coating. mdpi.com The fiber is then transferred to the GC injector for thermal desorption. It is a simple, solvent-free technique widely used for volatile and semi-volatile compounds. analchemres.orgresearchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. nih.gov The high surface area allows for very fast extraction of the analyte into the fine droplets of the extraction solvent.

Development of Ultra-Sensitive and High-Throughput Analytical Platforms

The demand for monitoring trace levels of halogenated compounds has driven the development of highly sensitive and rapid analytical platforms. A key strategy involves coupling advanced separation techniques with highly selective and sensitive detectors.

Gas chromatography-mass spectrometry (GC-MS) is the standard for analyzing volatile halogenated compounds. researchgate.netpouryere.fr For ultra-sensitive analysis, high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can be employed to reduce background noise and improve detection limits.

To enhance throughput and separation power, comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool. researchgate.net In GC×GC, two columns with different stationary phases are coupled, providing a much higher peak capacity and resolving power than single-column GC. This is particularly useful for separating isomers and analyzing complex mixtures containing numerous halogenated organic compounds. chromatographyonline.com

For high-throughput screening, methods that reduce sample preparation time are essential. The integration of automated sample preparation systems, such as online SPE or automated headspace and purge-and-trap samplers, directly coupled to the GC-MS system, significantly increases sample throughput. researchgate.net Additionally, developments in faster GC separations using narrow-bore columns or temperature programming allow for shorter run times without sacrificing resolution. Isotope ratio mass spectrometry has also emerged as a promising technology for the identification and quantification of halogenated VOCs. researchgate.netd-nb.info

Validation and Quality Control Protocols for Analytical Data

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. wjarr.comgally.ch For a method analyzing this compound, validation would need to establish specific performance characteristics as outlined by regulatory bodies like the EPA or guidelines like the ICH. gally.chresearchgate.net

Key Validation Parameters:

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies on spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). researchgate.netapvma.gov.au

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (same conditions, short interval), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory comparison). apvma.gov.au

Specificity (Selectivity): The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gally.ch

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. apvma.gov.au

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample over a defined range. gally.chapvma.gov.au

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate, pH), providing an indication of its reliability during normal usage. gally.ch

Quality Control (QC) Protocols: QC procedures are essential to ensure the reliability of the analytical results on a routine basis.

Method Blanks: Analyzing a blank sample (containing no analyte) to check for contamination from reagents, glassware, or the analytical system. epa.govepa.gov

Calibration Standards: Running a set of standards to generate a calibration curve at the beginning of each analytical batch. ca.gov

Continuing Calibration Verification (CCV): Analyzing a standard at a known concentration periodically during an analytical run to ensure the instrument's calibration remains stable.

Spiked Samples/Matrix Spikes: Adding a known amount of the analyte to an actual sample to check for matrix effects on the method's accuracy.

Replicate Samples: Analyzing duplicate or triplicate samples to monitor the method's precision. apvma.gov.au

Table 2: Example Quality Control Acceptance Criteria for Volatile Halocarbon Analysis

QC Parameter Frequency Acceptance Criteria Corrective Action
Method Blank One per batch epa.gov Below the Limit of Quantitation (LOQ) epa.gov Investigate source of contamination; re-prepare and re-analyze samples.
Continuing Calibration Every 10-12 samples % Difference or % Drift < 15-20% from initial calibration Recalibrate instrument and re-analyze samples since last passing CCV.
Matrix Spike Recovery One per batch or 1 per 20 samples Typically 70-130% recovery (matrix dependent) Flag data; investigate matrix interference.
Laboratory Control Sample One per batch Recovery within established control limits (e.g., 80-120%) Investigate and correct the problem; re-prepare and re-analyze batch.

Biological Interactions and Mechanistic Toxicological Insights of 2 Bromoheptafluoropropane Derivatives

Elucidation of Insecticidal Modes of Action for Derived Agrochemicals

Agrochemicals derived from 2-bromoheptafluoropropane, notably the diamide (B1670390) insecticides, possess a novel mode of action that sets them apart from many conventional insecticides which typically target the nervous system. Instead, these compounds act on receptors within insect muscle cells, leading to a unique set of symptoms and high target specificity.

Flubendiamide (B33115), a phthalic acid diamide insecticide, is a prominent derivative of this compound. Its primary insecticidal activity stems from its potent and selective activation of insect ryanodine (B192298) receptors (RyRs). RyRs are large tetrameric calcium channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells, responsible for regulating the release of intracellular calcium stores, which is essential for muscle contraction.

Flubendiamide acts as a powerful activator of these channels. It binds to a specific site on the insect RyR, locking it in an open state. This leads to a continuous and uncontrolled release of Ca2+ from the sarcoplasmic reticulum into the cytoplasm of muscle cells. The resulting depletion of internal calcium stores and sustained high cytosolic calcium levels disrupt normal muscle function, causing a rapid cessation of feeding, muscle paralysis, lethargy, and ultimately, the death of the insect.

Molecular studies have revealed that the transmembrane domain of the insect RyR is a crucial component of the flubendiamide binding site. The high selectivity of flubendiamide for insect RyRs over their mammalian counterparts is attributed to specific differences in the amino acid sequences within this binding domain. This structural difference is a key factor in the favorable toxicological profile of flubendiamide towards non-target organisms.

Agrochemicals derived from this compound demonstrate remarkable efficacy against a range of destructive agricultural pests, with a particularly high level of activity against the larval stages of Lepidopteran species (moths and butterflies). Flubendiamide is widely recognized for its potent control of numerous lepidopteran pests, including various species of armyworms, bollworms, and leafrollers, which are major threats to crops like corn, cotton, and vegetables. Its unique mode of action makes it a valuable tool in resistance management programs for controlling pests that have developed resistance to other insecticide classes.

Another key derivative, broflanilide, which is structurally a meta-diamide, also shows high insecticidal activity against common crop pests, including those in the orders Lepidoptera and Coleoptera (beetles). Broflanilide is utilized on a variety of crops such as leafy vegetables, grains, and perennial crops.

The species-specific efficacy of these compounds is a direct result of their selective action on insect ryanodine receptors. This targeted approach ensures potent pest control while minimizing harm to many non-target organisms, making these derivatives important components of integrated pest management (IPM) strategies.

Table 1: Efficacy of this compound Derivatives Against Key Agricultural Pests

Derivative Target Pest Order Examples of Controlled Pests
Flubendiamide Lepidoptera Spodoptera spp. (Armyworms), Helicoverpa zea (Corn earworm), Plutella xylostella (Diamondback moth)
Broflanilide Lepidoptera, Coleoptera Termites, Mosquitoes, Flies, Spodoptera litura (Tobacco cutworm)

Biochemical Interactions with Enzymatic Systems

While the primary mode of action for insecticides like flubendiamide is the activation of ryanodine receptors, these compounds also engage in biochemical interactions with various enzymatic systems, particularly those involved in detoxification and metabolism. Organisms possess defense mechanisms to metabolize and eliminate foreign substances (xenobiotics), and these processes are primarily mediated by enzyme families such as Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).

Studies in non-target organisms have shown that exposure to flubendiamide can lead to an increase in the activity of P450 enzymes. This induction suggests an activation of the Phase I detoxification pathway, where P450s modify the insecticide to make it more water-soluble and easier to excrete. Similarly, enhanced GST activity has been observed following exposure to derivatives like broflanilide. GSTs are key Phase II enzymes that conjugate the modified compounds with glutathione, further facilitating their removal from the body.

In some non-target species, flubendiamide has also been observed to cause a decrease in the activity of acetylcholinesterase (AChE), an essential enzyme in the nervous system. While the primary target is the RyR in muscle cells, this secondary effect on a key neurological enzyme indicates a broader range of potential biochemical interactions. These interactions with detoxification and other enzymatic systems are critical for understanding the compound's metabolism, persistence, and potential for inducing oxidative stress or other sublethal effects in both target and non-target organisms.

Table 2: Observed Interactions with Enzymatic Systems

Derivative Enzyme System Observed Effect Implication
Flubendiamide Cytochrome P450 (CYP) Increased activity/expression Activation of Phase I detoxification pathway
Broflanilide Glutathione S-transferase (GST) Increased activity Activation of Phase II detoxification pathway
Flubendiamide Acetylcholinesterase (AChE) Decreased activity (in some non-target species) Potential for secondary neurological effects

Investigation of Endocrine Disrupting Potentials of Related Halogenated Compounds

Halogenated organic compounds, a broad class to which this compound and its derivatives belong, have been the subject of scrutiny for their potential to act as endocrine-disrupting chemicals (EDCs). EDCs are substances that can interfere with the body's endocrine (hormone) system, potentially causing adverse developmental, reproductive, neurological, and immune effects.

Many halogenated compounds are characterized by their chemical stability and persistence in the environment. These properties can lead to bioaccumulation in organisms and biomagnification up the food chain. The presence of halogen atoms (like fluorine, chlorine, bromine, and iodine) in an organic molecule can alter its shape and electronic properties, sometimes allowing it to mimic natural hormones and bind to their receptors. For example, certain halogenated aromatic compounds have structures similar enough to thyroid hormones that they can bind to transport proteins like transthyretin (TTR), potentially disrupting thyroid hormone homeostasis.

While specific studies on the endocrine-disrupting potential of this compound or its direct insecticidal derivatives are limited, the general properties of halogenated compounds warrant consideration. The European Union has identified numerous halogenated substances as potential EDCs. The investigation into any such potential for novel agrochemicals is a standard and critical part of modern toxicological assessment to ensure human and environmental safety.

Discovery and Validation of Biomarkers for Exposure and Effect

To effectively monitor the exposure of organisms to chemical compounds and to understand their potential impact, toxicology relies on the use of biomarkers. A biomarker is a measurable indicator of some biological state or condition. For xenobiotics like agrochemicals, biomarkers can be categorized as biomarkers of exposure, effect, or susceptibility.

Biomarkers of Exposure: These biomarkers provide a measure of the internal dose of a chemical in an organism. For agrochemicals derived from this compound, specific metabolites of the parent compound (e.g., metabolites of flubendiamide or broflanilide) could be quantified in biological matrices such as blood, urine, or tissues. The development of sensitive analytical methods to detect these unique metabolites is key to creating reliable biomarkers of exposure, which are essential for assessing how much of the compound has been absorbed by an organism.

Biomarkers of Effect: These biomarkers indicate a biochemical or physiological change in an organism resulting from exposure to a substance. For this compound derivatives, several potential biomarkers of effect exist. Given the known interactions with enzymatic systems, the induction of specific Cytochrome P450 or GST isozymes could serve as an early warning signal of exposure. At the primary site of action, downstream consequences of RyR activation, such as measurable changes in intracellular calcium levels or muscle contraction patterns in sensitive organisms, could also be validated as specific biomarkers of effect. A well-known example of a specific biomarker of effect for other pesticide classes is the inhibition of the enzyme acetylcholinesterase by organophosphate and carbamate (B1207046) insecticides.

The discovery and validation of such biomarkers are crucial for risk assessment, enabling scientists to link environmental exposure to potential health outcomes in both human populations and wildlife.

Future Research Directions and Interdisciplinary Prospects

Synergistic Integration of Computational and Experimental Methodologies for Predictive Chemistry

The future of understanding 2-bromoheptafluoropropane and other fluorinated compounds lies in the powerful synergy between computational modeling and experimental validation. Computational methods are essential for making rational predictions about the effects of fluorination, a process known for yielding unexpected outcomes. nih.gov Quantum chemical calculations, for instance, can elucidate molecular geometry, charge distribution, and frontier molecular orbitals, offering insights into the stability and reactivity of fluorinated compounds. emerginginvestigators.org

Advanced computational electronic structure methods are being used to predict the geometries and electronic structures of fluorinated molecules. pittcon.org These predictions can then be correlated with experimental data from techniques like mass-selected resonance-enhanced two-photon ionization and ionization-loss stimulated Raman spectroscopies to confirm three-dimensional cluster structures and analyze noncovalent interactions. nih.gov This integrated approach allows for a deeper understanding of the attractive and repulsive forces at play, which is crucial for designing new molecules with desired properties. nih.gov

Furthermore, the development of accurate force fields is critical for molecular simulations and other computational methods that rely on a precise molecular-mechanics-based representation of fluorinated molecules. nih.gov The combination of experimental techniques like 19F NMR with computational predictions is proving to be a powerful tool for identifying and quantifying reaction products, even those that are difficult to detect with mass spectrometry alone. researchgate.net This synergy not only enhances the accuracy of predictions but also accelerates the discovery and development of new fluorinated materials.

Table 1: Computational and Experimental Synergy

Methodology Application in Fluorinated Compound Research Key Insights
Computational Chemistry
Quantum Chemical Calculations Predicts molecular geometry, stability, and reactivity. emerginginvestigators.org Elucidates electronic properties and potential for metabolic attacks. emerginginvestigators.org
Advanced Electronic Structure Methods Predicts geometries and electronic structures of complex fluorinated molecules. pittcon.org Provides data on fluoride (B91410) affinities, ionization energies, and bond dissociation energies. pittcon.org
Molecular Simulations Explores protein-ligand binding and molecular interactions. nih.gov Reveals the role of fluorine in binding affinity and conformational flexibility. nih.gov
Experimental Methodologies
Raman Spectroscopy Confirms 3D cluster structures of fluorinated molecules. nih.gov Validates computational predictions of molecular conformations. nih.gov
19F NMR Spectroscopy Identifies and quantifies fluorinated reaction products. researchgate.net Complements mass spectrometry for a more complete product analysis. researchgate.net
Synergistic Approach
Combined Computational & Experimental Studies Provides a comprehensive understanding of fluorinated systems. nih.govnih.govresearchgate.net Enables rational design and prediction of the properties of new fluorinated compounds. nih.govpittcon.org

Development of Sustainable Synthesis Routes and Green Chemistry Initiatives for Fluorinated Compounds

The synthesis of fluorinated compounds like this compound is undergoing a green revolution, driven by the need to minimize environmental impact and enhance safety. mdpi.com Traditional methods often involve hazardous reagents and produce significant waste, prompting a shift towards more eco-friendly alternatives. dovepress.comresearchgate.net Green chemistry principles are being applied to develop new synthetic pathways that are more energy-efficient and utilize less hazardous substances. mdpi.com

Recent advancements have focused on visible-light-mediated halogenation and photoredox catalysis, which offer powerful and sustainable tools for organic synthesis. rsc.org Researchers are also exploring reactions in aqueous media, a significant step forward as fluorination was historically considered incompatible with water. rsc.org This approach aligns with green chemistry's goal of using safer solvents. rsc.org

The development of novel, eco-friendly conversion processes is a key area of research. For example, a new method for synthesizing sulfonyl fluorides using easily handled reagents and producing only non-toxic salts as by-products represents a significant advancement in green fluorine chemistry. eurekalert.org Similarly, efforts are underway to develop cleaner synthetic routes to hydrofluorocarbons that retain useful properties while being more susceptible to environmental degradation. researchgate.net These initiatives are crucial for reducing the environmental footprint of the fluorochemical industry. nih.gov

Exploration of Novel Applications in Emerging Technologies and Advanced Materials

While this compound has established uses, its unique properties make it a candidate for novel applications in a range of emerging technologies and advanced materials. The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties, leading to enhanced biological function and other desirable characteristics. researchgate.net

In the realm of materials science, the strong carbon-fluorine bond contributes to the high thermal and chemical stability of fluorinated compounds, making them suitable for demanding applications. mdpi.com Research is ongoing to explore the use of heptafluoropropane derivatives in the synthesis of new materials. For instance, a novel method has been developed for introducing heptafluoro-2-propyl groups into carbon-carbon unsaturated bonds, enabling the synthesis of various aliphatic compounds with potential applications in advanced materials. acs.org

Furthermore, fluorinated compounds are integral to the development of pharmaceuticals and agrochemicals. dovepress.com this compound serves as a key intermediate in the synthesis of insecticides like Broflanilide, which has shown excellent activity against a variety of crop pests. chemicalbook.com The continued exploration of the reactivity and functionalization of this compound and related compounds will likely lead to the discovery of new molecules with valuable applications in medicine, agriculture, and materials science.

Addressing Global Environmental and Health Challenges Associated with Fluorinated Chemical Legacy

The persistence of fluorinated compounds, often dubbed "forever chemicals," presents significant global environmental and health challenges. europa.eubioengineer.org Due to the strength of the carbon-fluorine bond, these substances resist degradation and can accumulate in the environment and living organisms. europa.euwikipedia.org This persistence has led to widespread contamination of soil, water, and food webs. europa.eubioengineer.org

Exposure to certain per- and polyfluoroalkyl substances (PFAS) has been linked to a range of adverse health effects in humans, including impacts on the immune system, metabolism, and development. europa.euepa.gov Research suggests that exposure may lead to decreased fertility, an increased risk of certain cancers, and interference with natural hormones. epa.gov Children may be particularly vulnerable to the harmful effects of these chemicals. epa.gov

Addressing this legacy requires a multi-pronged approach. This includes developing innovative methods to remediate contaminated sites and recycle fluoride from waste streams. mdpi.comox.ac.uk Researchers are exploring advanced oxidation processes and photoelectrocatalysis to break down these persistent compounds. mdpi.com Furthermore, there is a growing call for stricter regulations and a transition to non-fluorinated alternatives where possible to prevent further environmental contamination. nih.goveuropa.eursc.org

Table 2: Environmental and Health Considerations of Fluorinated Compounds

Aspect Key Challenges and Research Focus
Environmental Persistence Fluorinated compounds resist degradation due to the strong C-F bond, leading to long-term environmental presence. europa.euwikipedia.org
Bioaccumulation These "forever chemicals" can build up in soil, water, and the tissues of living organisms, including humans. europa.eubioengineer.org
Human Health Risks Exposure is linked to potential health issues such as reproductive effects, developmental delays in children, increased cancer risk, and immune system interference. epa.gov
Global Contamination Widespread use has resulted in the global distribution of these compounds, even in remote areas. wikipedia.org
Remediation and Alternatives Research is focused on developing effective remediation technologies and promoting the use of safer, non-fluorinated alternatives. mdpi.comox.ac.ukrsc.org

Promoting International Collaborations in Halogenated Organic Chemistry and Environmental Science

The global nature of challenges associated with halogenated organic compounds necessitates robust international collaboration. The scientific community has a history of coming together to address these issues, as seen in conferences like the International Meeting on Halogen Chemistry (HALCHEM). divbiolchem.orgishihara-lab.net These meetings provide a crucial platform for scientists from various disciplines to share research, foster new ideas, and establish collaborative projects. divbiolchem.orgishihara-lab.net

Such collaborations are vital for a number of reasons. They allow for the pooling of diverse expertise and resources, which is essential for tackling complex problems like the environmental fate and transport of fluorinated compounds. nih.gov International cooperation can also lead to the standardization of analytical methods and the sharing of data, which is critical for global monitoring and risk assessment. nih.gov

Furthermore, collaborative efforts can accelerate the development of sustainable technologies and green chemistry solutions. By working together, researchers can more efficiently design and implement safer alternatives to problematic halogenated compounds. iupac.org Academic-industrial partnerships, in particular, can play a key role in translating laboratory-scale innovations into commercially viable and environmentally friendly products and processes. iupac.org Ultimately, a coordinated global effort is essential to mitigate the risks associated with the legacy of halogenated chemicals and to build a more sustainable future.

Table 3: Mentioned Compound Names

Compound Name
This compound
Broflanilide
Perfluorooctanoic acid (PFOA)
Perfluorooctane sulfonic acid (PFOS)
Trifluoroacetic acid (TFA)

Q & A

Q. What are the standard methods for synthesizing and characterizing 2-bromoheptafluoropropane?

Synthesis typically involves halogen-exchange reactions or fluorination of brominated precursors under controlled conditions. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹³C) is critical for confirming the structure due to the fluorine-rich environment. Gas chromatography–mass spectrometry (GC-MS) ensures purity (>99%), and elemental analysis validates the molecular formula (C₃BrF₇, MW 248.92). Experimental protocols should explicitly describe reaction conditions (e.g., inert atmosphere, catalysts) and purification steps (e.g., fractional distillation) to ensure reproducibility .

Q. How can researchers verify the purity and stability of this compound under experimental conditions?

Purity is validated using GC-MS and Karl Fischer titration (to detect trace moisture). Stability studies involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. For long-term storage, maintain the compound in sealed, moisture-free containers under inert gas (e.g., argon) to prevent hydrolysis or bromine displacement .

Q. What safety protocols are essential when handling this compound in the lab?

Use fume hoods, nitrile gloves, and chemical-resistant aprons. Inhalation risks require continuous air monitoring and respiratory protection. Emergency protocols include immediate decontamination with water for skin/eye contact and CO₂ extinguishers for fires. Safety data sheets (SDS) must align with OSHA HCS standards .

Advanced Research Questions

Q. How can this compound be utilized as a fluorinating agent in organofluorine synthesis?

Its strong electrophilic bromine and perfluorinated backbone enable selective fluorination in aromatic substitution or cross-coupling reactions. For example, in Suzuki-Miyaura couplings, it acts as a fluorine donor under palladium catalysis. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like hydrofluoric acid (HF). Reaction progress should be monitored via ¹⁹F NMR .

Q. What challenges arise in synthesizing derivatives of this compound for pharmaceutical intermediates?

Key challenges include controlling regioselectivity in substitution reactions and managing steric hindrance from the heptafluoropropyl group. Methodologies like microwave-assisted synthesis or flow chemistry improve yield and selectivity. For example, zinc-mediated coupling in anhydrous THF (as in ) reduces byproducts. Structural confirmation requires X-ray crystallography or high-resolution MS .

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) for C-Br and C-F bonds, predicting sites prone to nucleophilic attack. Solvent effects and transition-state modeling guide solvent selection (e.g., DMF vs. THF). Pair computational results with experimental kinetic studies to validate mechanisms .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling points, vapor pressures)?

Cross-validate data using multiple techniques: static vapor pressure measurements vs. gas-saturation methods. Address discrepancies by standardizing experimental conditions (e.g., purity thresholds, calibration methods). Literature reviews should prioritize peer-reviewed studies over vendor data, referencing platforms like PubChem or CAS Common Chemistry .

Q. How is this compound employed in atmospheric chemistry studies?

Its high global warming potential (GWP) and ozone-depleting potential (ODP) make it a model compound for environmental fate analysis. Use gas-phase FTIR to track degradation pathways (e.g., photolysis products like CF₃ radicals). Compare experimental half-lives with computational models to assess environmental persistence .

Methodological Considerations

Q. What analytical techniques are critical for detecting trace impurities in this compound?

  • GC-MS with electron capture detection (ECD) : Detects halogenated impurities at ppm levels.
  • ICP-MS : Identifies trace metal catalysts (e.g., Pd, Zn) from synthesis.
  • Headspace analysis : Monitors volatile degradation products during storage .

Q. How can researchers design experiments to study the compound’s toxicity in vitro?

Use cell viability assays (e.g., MTT) on human hepatocyte lines (e.g., HepG2) to assess acute toxicity. For genotoxicity, conduct Ames tests or comet assays. Dose-response curves should account for metabolic activation (e.g., S9 liver fractions). Reference OECD guidelines for standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.